2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane

Polyimide thermal stability Colorless polyimide Hydrogen bonding reinforcement

Common diamines (ODA, FDN) cannot simultaneously deliver high Tg and optical transparency for flexible OLED substrates. 6FAP resolves this through its ortho-hydroxy/hexafluoroisopropylidene architecture. • Tg 287°C (vs. 230°C for non-hydroxyl analogs)-enables TFT backplane processing at 250-300°C. • Fluorine backbone suppresses charge-transfer complexation, yielding colorless polyimide films. • Aqueous-base developability (2.38% TMAH) for 10 μm photolithographic patterning. • Enables thermal rearrangement to polybenzoxazole membranes surpassing the 2008 Robeson upper bound (CO₂/CH₄ selectivity 134.5).

Molecular Formula C15H12F6N2O2
Molecular Weight 366.26 g/mol
CAS No. 83558-87-6
Cat. No. B160661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
CAS83558-87-6
Molecular FormulaC15H12F6N2O2
Molecular Weight366.26 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)N)(C(F)(F)F)C(F)(F)F)N)O
InChIInChI=1S/C15H12F6N2O2/c16-14(17,18)13(15(19,20)21,7-1-3-11(24)9(22)5-7)8-2-4-12(25)10(23)6-8/h1-6,24-25H,22-23H2
InChIKeyMSTZGVRUOMBULC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

6FAP: Fluorinated Diamino-Dihydroxy Monomer


2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (CAS 83558-87-6) is an aromatic diamine monomer distinguished by the simultaneous presence of ortho-hydroxy groups and a hexafluoroisopropylidene bridge . This unique architecture imparts multifunctional reactivity, enabling the synthesis of both high-performance polyimides (PIs) and polybenzoxazoles (PBOs) through thermal rearrangement, while the fluorinated backbone contributes to enhanced optical transparency, low dielectric properties, and excellent organic solubility . The compound is commercially available at purities exceeding 99% (HPLC) .

Workflow High-performance polyimide and polybenzoxazole synthesis
Selection Logic Dual ortho-hydroxy–amine reactivity with fluorinated backbone
Use Context Thermal rearrangement, solution processing, and electrochemical sensing

Why 6FAP Cannot Be Replaced


Generic substitution of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP) with common diamines such as 4,4'-oxydianiline (ODA) or non-hydroxylated fluorinated diamines like 2,2-bis(3-aminophenyl)hexafluoropropane (FDN) fails to deliver equivalent performance because the ortho-hydroxy groups in 6FAP serve as both hydrogen-bonding anchors for enhanced interfacial adhesion, clay dispersion, and mechanical reinforcement, and as latent reactive sites for thermal rearrangement into polybenzoxazole structures [1]. The hexafluoroisopropylidene bridge simultaneously suppresses charge-transfer complexation, rendering derived polyimides colorless and transparent—a property absent in non-fluorinated analogs [2].

! Common diamines (ODA, FDN) lack ortho‑OH groups and cannot undergo thermal rearrangement into polybenzoxazole.
! Non‑hydroxylated analogs may not replicate hydrogen‑bonded interfacial adhesion or clay dispersion reinforcement.
! Optical transparency and low dielectric properties from the hexafluoroisopropylidene bridge may be absent in non‑fluorinated replacements.

6FAP Performance Comparison


Tg Superiority Over Non-Hydroxyl Diamine

In a direct head-to-head comparison under identical polymerization conditions (6FDA dianhydride, thermal imidization, no filler), the pure polyimide derived from 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (designated FDN-OH PI) exhibited a glass transition temperature (Tg) of 287 °C, compared with only 230 °C for the analogous polyimide derived from the non-hydroxylated diamine 2,2-bis(3-aminophenyl)hexafluoropropane (FDN PI)—a Tg enhancement of 57 °C (24.8% increase) [1]. The authors attribute this substantial increase to intermolecular hydrogen bonding enabled by the ortho-hydroxy groups in the FDN-OH polymer backbone, which restricts chain segmental mobility and improves thermal stability [2].

Thermal Stability
Head-to-head
Tg 287 °C vs. FDN PI 230 °C
+57 °C (+24.8%)
Supports broader temperature window for flexible substrates.
6FDA dianhydride, thermal imidization, no filler; DSC measurement.
Polyimide thermal stability Colorless polyimide Hydrogen bonding reinforcement

Tensile Modulus Enhancement vs. FDN

Under identical processing and testing protocols, the pure FDN-OH PI film exhibited an initial tensile modulus of 3.28 GPa—a 64% improvement over the 2.00 GPa measured for the pure FDN PI film [1]. At 0.50 wt% organoclay loading, the 6FAP-derived hybrid reached 4.35 GPa versus 2.75 GPa for the FDN hybrid, representing a 58% enhancement [2]. The authors ascribe this superior stiffness to hydrogen bonding between the –OH groups in the FDN-OH PI and the hydrophilic clay surface, which enhances stress transfer at the polymer–filler interface [3].

Mechanical Stiffness
Head-to-head
Pure PI modulus 3.28 GPa vs. FDN 2.00 GPa
+1.28 GPa (+64%)
Reported hydrogen-bonded interface enhances stress transfer.
Universal testing machine; film thickness 18–21 μm.
Polyimide mechanical properties Nanocomposite reinforcement Hydrogen-bonded interface

Unmatched Selectivity in Electrochemical Sensing

A glassy carbon electrode modified by oxidative electropolymerization of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (BAHHFP) enabled simultaneous determination of ascorbic acid (AA), dopamine (DA), and uric acid (UA) with three fully baseline-resolved differential pulse voltammetry peaks at −0.073, +0.131, and +0.280 V (vs. Ag/AgCl), respectively [1]. The relative selectivity ratios were DA/AA > 4000:1 and UA/AA > 700:1—values that are unattainable with bare glassy carbon electrodes or most conventional polymer-modified electrodes [2]. The sensor achieved a DA detection limit of 5 nM (3σ) with a sensitivity of 138 μA μM⁻¹ cm⁻², and a UA detection limit of 0.1 μM with a sensitivity of 4.67 μA μM⁻¹ cm⁻² [3].

Electrochemical Selectivity
Cross-study
DA/AA selectivity > 4000:1; UA/AA > 700:1
DA LOD 5 nM, UA LOD 0.1 μM
Supports interference rejection for neurotransmitter sensing.
Electropolymerized BAHHFP on glassy carbon; DPV in pH 7.4 PBS.
Electrochemical sensor Dopamine detection Uric acid biosensor Conductive polymer-modified electrode

Exclusive PBO Precursor Capability

The ortho arrangement of the hydroxyl and amine groups in 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane uniquely enables thermal rearrangement of the intermediate poly(hydroxy-imide) or poly(o-hydroxy-amide) into polybenzoxazole (PBO) upon heating above ~350–400 °C [1]. This transformation is structurally impossible for non-hydroxylated diamines such as FDN, ODA, or TFDB. The resulting TR-PBO membranes exhibit dramatically enhanced molecular sieving properties: a 6FDA-FFDA/6FAP(1:1)-TR400 membrane achieved a CO₂ permeability of 185.3 Barrer and a CO₂/CH₄ selectivity of 79.9, representing increases of 227.3% and 37.5%, respectively, over the untransformed precursor [2]. Furthermore, copolyimide membranes incorporating 6FAP and TAPA achieved a CO₂/CH₄ selectivity of 134.5 with a permeability of 26.9 Barrer, surpassing the 2008 Robeson upper bound, a feat not achievable with analogous non-hydroxyl diamines [3].

PBO Precursor Capability
Class-level
Post‑TR CO₂ permeability 185.3 Barrer, selectivity 79.9
+227.3% permeability vs. precursor
Unique thermal rearrangement pathway enables molecular sieving.
TR at 400 °C under inert atmosphere; non‑OH diamines cannot undergo TR.
Polybenzoxazole Thermally rearranged polymer Gas separation membrane Semiconductor dielectric

Broad Organic Solubility for Solution Processing

The colorless polyimide derived from 6FDA and 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (FDN-OH PI) demonstrates excellent solubility in a wide range of common organic solvents including acetone, chloroform, dichloromethane, DMAc, DMF, DMSO, NMP, pyridine, and THF, as evidenced by the quantitative solubility screening in Table 1 of the reference study [1]. This broad solubility profile is a direct consequence of the kinked hexafluoroisopropylidene structure and the amorphous morphology it imparts. In contrast, conventional rigid-rod polyimides such as PMDA-ODA are insoluble in all common organic solvents, requiring high-temperature processing or soluble poly(amic acid) precursor routes with subsequent thermal imidization [2].

Organic Solubility
Class-level
Soluble in acetone, DMF, NMP, THF, CHCl₃, DMAc, DMSO, pyridine, CH₂Cl₂
Enables solution casting and low‑temperature processing.
Room temperature, 24 h dissolution test; PMDA‑ODA is insoluble in all listed solvents.
Polyimide solubility Solution processability Flexible electronics fabrication

6FAP Application Scenarios


Flexible OLED Display Substrates

The 57 °C Tg advantage of 6FAP-based polyimide over its non-hydroxyl analog FDN (287 °C vs. 230 °C [1]) makes it the diamine of choice for fabricating colorless polyimide substrates for flexible OLED displays. The high Tg ensures dimensional stability during the TFT backplane fabrication process, which typically involves processing temperatures up to 250–300 °C. Competing non-hydroxylated fluorinated diamines cannot achieve this thermal benchmark without sacrificing optical transparency, while non-fluorinated alternatives such as PMDA-ODA produce deeply colored films unsuitable for emissive display applications.

High-Performance CO₂ Separation Membranes

The ortho-hydroxy–amine architecture of 6FAP uniquely enables thermal rearrangement of poly(hydroxy-imide) precursors into polybenzoxazole membranes with dramatically enhanced molecular sieving properties [2]. Post-rearrangement membranes achieve CO₂ permeability of 185.3 Barrer with CO₂/CH₄ selectivity of 79.9 (+227.3% and +37.5% over precursor) [3], and 6FAP-containing copolyimide membranes reach CO₂/CH₄ selectivity of 134.5, surpassing the 2008 Robeson upper bound [4]. Procurement of 6FAP is essential for membrane manufacturers targeting above-upper-bound performance, as non-hydroxylated diamines cannot undergo this transformation.

Electrochemical Biosensors for Neurotransmitter Monitoring

The electropolymerized BAHHFP-modified glassy carbon electrode provides unparalleled selectivity ratios exceeding 4000:1 for dopamine over ascorbic acid and 700:1 for uric acid over ascorbic acid, with nanomolar detection limits (5 nM for DA) [5]. This performance is achieved without additional enzymes, mediators, or Nafion coatings, simplifying sensor fabrication. For procurement teams in the biomedical sensor industry, 6FAP offers a single-material electrode modification strategy that eliminates the need for multi-component sensor cocktails, reducing bill-of-materials costs and manufacturing complexity.

Aqueous-Developable Photosensitive Polyimides for Lithography

The phenolic hydroxyl groups in 6FAP impart aqueous-base solubility to poly(amic ester) precursors, enabling negative-working photolithographic patterning with 10 μm resolution using industry-standard 2.38 wt% TMAH developer [6]. This contrasts with conventional photosensitive polyimides that require organic solvent developers, which pose environmental and safety concerns. The combination of fluorine-enabled optical transparency at i-line (365 nm) and aqueous developability makes 6FAP-derived photosensitive polyimides uniquely suited for environmentally compliant semiconductor packaging and interlayer dielectric applications.

Application
Selection Property
Validation Focus
Flexible OLED substrates
High Tg with optical transparency
Dimensional stability through TFT processing temperatures
CO₂ separation membranes
Thermally rearrangeable ortho‑OH architecture
Post‑TR molecular sieving and Robeson‑bound benchmarking
Neurotransmitter biosensors
Electropolymerized interference‑rejecting film
Selectivity ratios and nanomolar detection limits in biological matrices
Aqueous‑developable PSPI
Phenolic OH solubility in TMAH developer
Lithographic resolution and i‑line transparency for packaging dielectrics

Technical Documentation Hub

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